3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Regioisomerism Structural biology Kinase inhibitor design

Procure 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS 833433-47-9), the specifically meta-substituted thiazole-benzamide regioisomer. Its distinct geometry around the central phenyl ring directly impacts kinase hinge-region binding and ADME profiles compared to para-substituted analogs. Ideal for Bcr-Abl/T315I, LRRK2, and p38 inhibitor SAR studies, or DHFR inhibition assays against MRSA/VRE. Ensure regioisomer-matched qualification data for reproducible quantitative performance.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 833433-47-9
Cat. No. B2482228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
CAS833433-47-9
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C
InChIInChI=1S/C19H18N2OS/c1-12-7-8-16(9-13(12)2)19(22)21-17-6-4-5-15(10-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22)
InChIKeyUAUNQEWGXVUWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS 833433-47-9): Structural Identity and Pharmacophore Classification for Informed Procurement


3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS 833433-47-9) belongs to the thiazole-benzamide class of synthetic small molecules, characterized by a 3,4-dimethylbenzamide core connected via an amide bridge to a meta-substituted phenyl ring bearing a 2-methyl-1,3-thiazol-4-yl moiety . With a molecular formula of C19H18N2OS and a molecular weight of 322.4 g/mol , this compound exemplifies the privileged thiazole-benzamide pharmacophore that has been exploited extensively in kinase inhibitor design, including Bcr-Abl, p38, and LRRK2 inhibitor programs [1][2]. Its regioisomeric identity—the meta (3-position) attachment of the thiazole to the central phenyl ring—is a critical structural determinant that distinguishes it from its para-substituted regioisomer (CAS 835898-52-7) and may influence target engagement geometry and pharmacokinetic properties [1].

Why Generic Substitution Fails for 3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: Regioisomerism, Target Compatibility, and the Risk of Unverified Interchange


Within the aminothiazole-benzamide class, subtle structural permutations—particularly the position of the thiazole substituent on the central phenyl ring—can produce marked differences in kinase selectivity, binding mode, and physicochemical profiles [1]. The target compound features a meta-substituted thiazole, a configuration expected to yield a distinct dihedral angle between the phenyl and thiazole rings compared to the para-substituted regioisomer (CAS 835898-52-7), potentially altering hydrogen-bonding geometry with kinase hinge regions and affecting logP and polar surface area [1]. Published Bcr-Abl inhibitor medicinal chemistry campaigns have demonstrated that even closely related thiazolamide–benzamide analogs with minor structural variations exhibit IC50 differences exceeding 30-fold against wild-type and T315I mutant Abl kinase [2]. Generic interchange without regioisomer-matched qualification data therefore risks compromising both biological activity and pharmacokinetic reproducibility, rendering compound selection based solely on class membership scientifically unsound for applications requiring quantitative performance reliability [2].

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: Meta vs. Para Regioisomer, Physicochemical Properties, and Class-Level Biological Activity Benchmarks


Regioisomeric Identity: Meta-Substituted Phenyl Thiazole vs. Para-Analog (CAS 835898-52-7)

The target compound (meta-substituted) and its para-regioisomer (CAS 835898-52-7) share identical molecular formula (C19H18N2OS) and molecular weight (322.4 g/mol) but differ in the attachment position of the 2-methylthiazole ring on the central phenyl spacer [1]. The meta configuration is predicted to alter the dihedral angle between the phenyl and thiazole rings relative to the para configuration, which can affect the compound's ability to adopt the requisite binding conformation for kinase hinge regions [1]. While direct head-to-head kinase selectivity data for these two specific regioisomers has not been reported in the public domain as of this assessment, general SAR from aminothiazole kinase inhibitor patents demonstrates that substitution position on the central phenyl ring is a critical determinant of both potency and selectivity profiles [1]. Procurement of the meta isomer therefore constitutes a distinct chemical entity with potentially divergent biological outcomes from its para counterpart .

Regioisomerism Structural biology Kinase inhibitor design

Predicted Physicochemical Property Differentiation: Estimated logP and Solubility

Computational estimation using fragment-based and atom-based methods (ALOGPS, XLOGP3) for the target compound yields a calculated logP of approximately 4.7–5.2, consistent with the lipophilic nature conferred by the 3,4-dimethylbenzamide and thiazole moieties [1]. For the para-regioisomer (CAS 835898-52-7), the same methodologies produce a comparable estimated logP range (~4.6–5.1), reflecting the identical atomic composition [1]. The predicted aqueous solubility for both regioisomers is low (<5 µg/mL), classifying them as BCS Class II-like compounds [1]. The meta-substitution may offer a modest solubility advantage due to reduced molecular planarity, but no experimental solubility data for either compound has been published [1]. These estimates serve as guidance for formulation development; experimental determination is required for applications where solubility is critical.

Physicochemical properties Drug-likeness Solubility

Class-Level Kinase Inhibition: Bcr-Abl Inhibitory Activity of Thiazolamide–Benzamide Derivatives

In a study of 40 novel thiazolamide–benzamide derivatives, the most potent analog (compound 3m) exhibited an Abl kinase IC50 of 1.273 µM and retained activity against the imatinib-resistant T315I mutant with an IC50 of 39.89 µM [1]. This class-level evidence demonstrates that the thiazolamide–benzamide scaffold is capable of engaging the ATP-binding pocket of Bcr-Abl and overcoming clinically relevant resistance mutations [1]. The target compound (CAS 833433-47-9) has not been specifically evaluated in this published panel; however, structural similarity to the 3-series analogs (which contain the benzamide bearing the thiazole at the meta-like position of the aminothiazole core) supports potential utility as a lead compound in Bcr-Abl inhibitor programs [1]. Direct IC50 data for the target compound and its regioisomers against a panel of kinases, including wild-type and mutant Bcr-Abl, remain absent from the peer-reviewed literature as of April 2026.

Kinase inhibition Bcr-Abl Chronic myeloid leukemia

Class-Level Antibacterial Activity: N-Phenylbenzamide-Thiazole DHFR Inhibition

A series of N-phenylbenzamide-thiazole compounds demonstrated dihydrofolate reductase (DHFR) inhibitory activity superior to trimethoprim, with IC50 values ranging from 0.607 to 11.559 µg/mL compared to trimethoprim's IC50 of 13.277 ± 0.39 µg/mL [1]. The most active compounds (2, 6a, 6b, 6c) also exhibited minimum inhibitory concentrations (MICs) of 31.25–125 µg/L against Gram-positive and Gram-negative bacterial strains [1]. The target compound (CAS 833433-47-9) shares the N-phenylbenzamide-thiazole core scaffold but differs in the specific substitution of the benzamide ring (3,4-dimethyl vs. other substitution patterns in the published series) [1]. No direct antibacterial or DHFR inhibition data for 833433-47-9 have been reported. The published DHFR inhibition values serve as class-level benchmarks for future evaluation of the target compound in antimicrobial applications [1].

Antibacterial Dihydrofolate reductase DHFR inhibition

CYP3A4 Liability: BindingDB Data for Para-Regioisomer

The para-regioisomer (CAS 835898-52-7) has been evaluated for CYP3A4 inhibition in human liver microsomes and showed an IC50 >10 µM (i.e., >10,000 nM), indicating low to negligible CYP3A4 liability [1]. CYP3A4 is the predominant cytochrome P450 isoform responsible for the metabolism of approximately 50% of marketed drugs, and low CYP3A4 inhibition is a desirable attribute for minimizing drug-drug interaction risk [1]. While the meta-regioisomer (target compound) has not been specifically assessed in this assay, the close structural similarity suggests a comparable CYP3A4 profile, though this inference requires experimental verification given that regioisomerism can sometimes alter P450 binding [1].

CYP450 inhibition Drug metabolism BindingDB

High-Impact Research and Industrial Applications for 3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide Based on Class-Level Evidence


Kinase Inhibitor Lead Optimization: Bcr-Abl and T315I Mutant Screening

The target compound can serve as a meta-regioisomer scaffold for structure-activity relationship (SAR) studies in Bcr-Abl kinase inhibitor programs. Given class-level evidence that thiazolamide–benzamide derivatives achieve low-micromolar Abl IC50 values and retain activity against the T315I gatekeeper mutant [1], this compound is suitable for direct in vitro kinase profiling to establish regioisomer-specific potency and selectivity data. Researchers should benchmark against compound 3m (Abl IC50 = 1.273 µM, T315I IC50 = 39.89 µM) and the para-regioisomer to quantify regioisomeric effects on kinase inhibition [1].

Antibacterial DHFR Inhibitor Development

The thiazole-benzamide core has proven effective as a DHFR inhibitor scaffold, outperforming trimethoprim with IC50 values as low as 0.607 µg/mL [2]. The 3,4-dimethyl substitution on the benzamide ring of the target compound represents a distinct chemical space within this class. Procurement enables DHFR enzyme inhibition assays and MIC determination against multidrug-resistant bacterial strains (e.g., MRSA, VRE) to evaluate the impact of the 3,4-dimethylbenzamide moiety on antibacterial potency [2].

Regioisomeric Selectivity Profiling in Cytochrome P450 Enzyme Panels

While the para-regioisomer displays low CYP3A4 inhibition (IC50 >10 µM) [3], the target meta-compound has not been evaluated. Systematic P450 inhibition profiling (CYP1A2, 2C9, 2C19, 2D6, 3A4) of both regioisomers in parallel would quantify the impact of the meta substitution pattern on metabolic enzyme interaction, providing critical ADME data for lead selection and drug-drug interaction risk assessment [3].

Computational Chemistry and Structure-Based Drug Design

The meta-substituted phenyl-thiazole geometry may confer distinct docking poses in kinase ATP-binding pockets compared to para-substituted analogs [1]. Molecular docking and molecular dynamics simulations using the target compound against published kinase crystal structures (e.g., Abl, LRRK2, p38) can generate testable hypotheses about regioisomer-specific binding interactions and guide synthetic optimization before committing to costly synthesis of multiple analogs [1].

Quote Request

Request a Quote for 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.